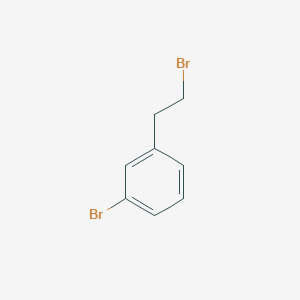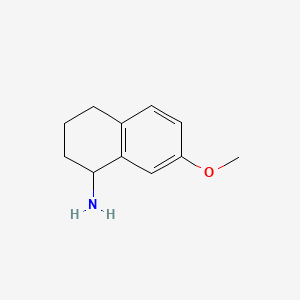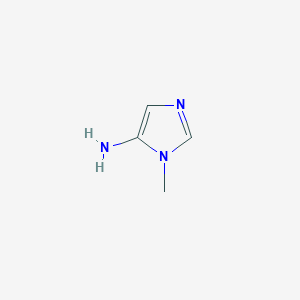
1-Bromo-3-(2-bromoethyl)benzene
概要
説明
1-Bromo-3-(2-bromoethyl)benzene is an organic compound that belongs to the class of aromatic halides It is characterized by a benzene ring substituted with a bromine atom at the first position and a 2-bromoethyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-bromoethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(2-bromoethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Another method includes the reaction of phenethyl alcohol with hydrogen bromide, where the phenethyl alcohol is heated to 110°C, and hydrogen bromide is slowly introduced .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common practices to achieve the desired product quality.
化学反応の分析
Types of Reactions: 1-Bromo-3-(2-bromoethyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of substituted benzene derivatives.
Common Reagents and Conditions:
Bromine (Br2): Used in electrophilic aromatic substitution reactions.
Lewis Acids (e.g., AlCl3, FeBr3): Catalysts for bromination reactions.
Hydrogen Bromide (HBr): Used in the synthesis of the compound from phenethyl alcohol.
Major Products Formed:
Substituted Benzene Derivatives: Depending on the nucleophile used, various substituted benzene compounds can be formed.
Brominated Benzene Compounds: Further bromination can lead to polybrominated benzene derivatives.
科学的研究の応用
1-Bromo-3-(2-bromoethyl)benzene has several applications in scientific research:
作用機序
The mechanism of action of 1-Bromo-3-(2-bromoethyl)benzene primarily involves its reactivity as an electrophile in substitution reactions. The bromine atoms in the compound can be replaced by nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile used .
類似化合物との比較
Bromobenzene (C6H5Br): A simpler aromatic bromide with a single bromine atom on the benzene ring.
1-Bromo-2-phenylethane (C8H9Br): Similar structure but with the bromine atom on the ethyl group instead of the benzene ring.
2-Bromoethylbenzene (C8H9Br): A compound with a bromine atom on the ethyl group attached to the benzene ring.
Uniqueness: 1-Bromo-3-(2-bromoethyl)benzene is unique due to the presence of two bromine atoms, one on the benzene ring and the other on the ethyl group. This dual substitution pattern provides distinct reactivity and potential for diverse chemical transformations compared to its simpler counterparts.
特性
IUPAC Name |
1-bromo-3-(2-bromoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWCLHJHUMKCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559356 | |
| Record name | 1-Bromo-3-(2-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40422-70-6 | |
| Record name | 1-Bromo-3-(2-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromophenethyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Ethyl benzo[d]isoxazole-3-carboxylate](/img/structure/B1315741.png)





